

Introduction: The 1,8-Naphthyridine Scaffold and a Note on the Analyte

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Compound of Interest

Compound Name: Ethyl 4-Hydroxy-
[1,5]naphthyridine-3-carboxylate

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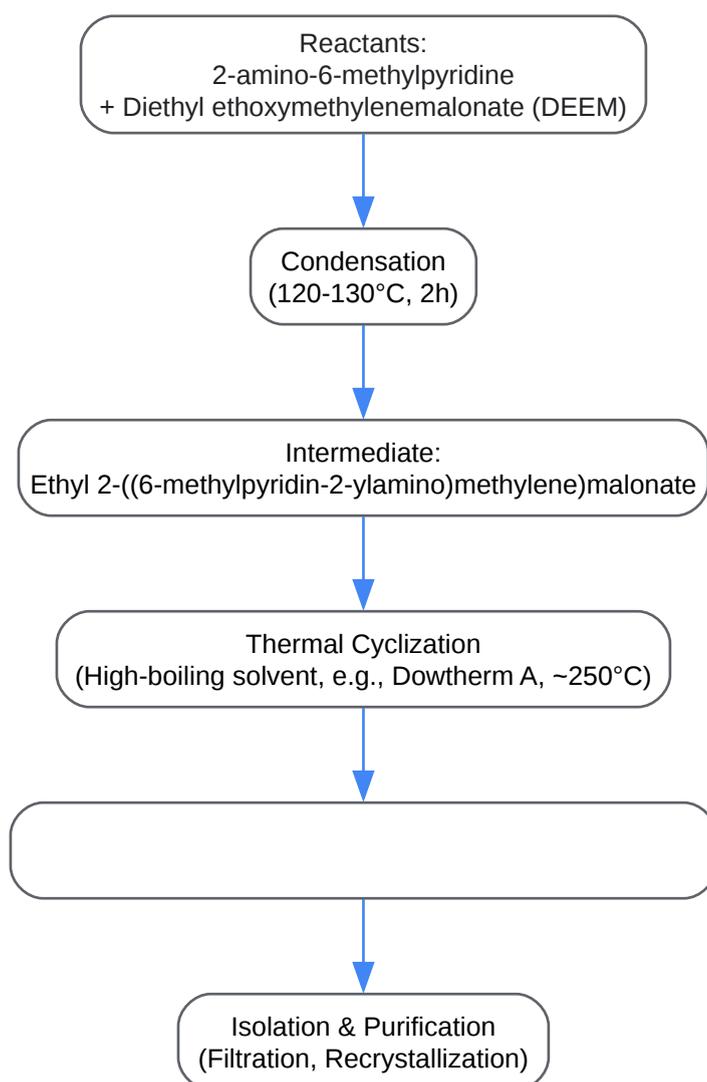
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that can interact with various biological targets. This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate.

It is important to note that while the topic of this guide is the general structure of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate, comprehensive, publicly available experimental spectroscopic data for this specific unsubstituted compound is scarce. In contrast, its methylated analogue, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, is well-documented and commercially available.[2] Therefore, this guide will focus on the detailed spectroscopic analysis of this 7-methyl derivative as a representative and thoroughly characterized example. The presence of the methyl group at the 7-position is expected to introduce predictable changes in the NMR spectra—namely an additional singlet in the ^1H NMR and a signal in the aliphatic region of the ^{13}C NMR—while having a minimal effect on the core spectroscopic features related to the naphthyridine ring and the ethyl carboxylate group.

This document will delve into the synthesis and multi-faceted spectroscopic analysis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, providing both experimental data and the rationale behind the interpretation.

Molecular Structure and Physicochemical Properties

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate possesses the molecular formula $C_{12}H_{12}N_2O_3$ and a molecular weight of 232.24 g/mol. [1] The structure features a bicyclic system of two fused pyridine rings. A key characteristic of this molecule is the tautomeric equilibrium between the 4-hydroxy and the 4-oxo forms. Spectroscopic evidence and chemical reactivity studies indicate that the equilibrium predominantly favors the 4-oxo tautomer, formally named ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. [1]



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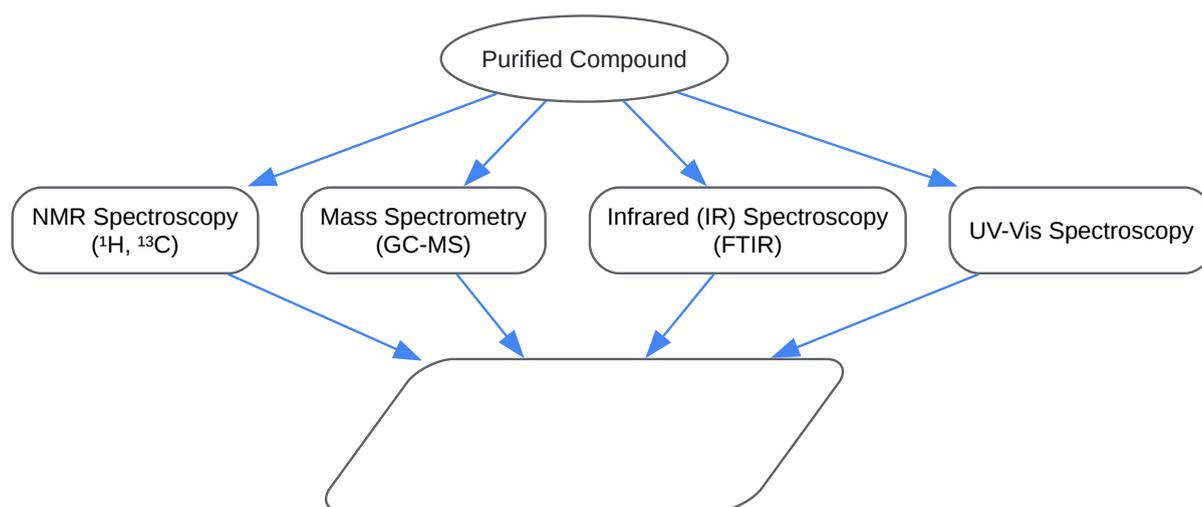
Caption: The Gould-Jacobs Reaction Workflow.

Experimental Protocol: Synthesis

- **Condensation:** In a round-bottom flask, a mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated to 120-130°C for approximately 2 hours. [1]The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cyclization:** The intermediate from the condensation step is added to a pre-heated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at a temperature of approximately 250°C. [1]The reaction mixture is maintained at this temperature for 15-30 minutes to facilitate the intramolecular cyclization.
- **Isolation and Purification:** Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent like ethanol to remove the high-boiling solvent. Further purification can be achieved by recrystallization. [1][3]

Spectroscopic Data and Analysis

A multi-spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of the title compound.



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Caption: General Spectroscopic Analysis Workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in the molecule.

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- **Data Acquisition:** Record the spectrum on a 400 MHz or higher field NMR spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Table 2: ¹H NMR Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	N-H (amide proton)
~8.5	Singlet	1H	H-2
~8.2	Doublet	1H	H-5
~7.2	Doublet	1H	H-6
~4.2	Quartet	2H	-OCH ₂ CH ₃
~2.4	Singlet	3H	Ar-CH ₃
~1.3	Triplet	3H	-OCH ₂ CH ₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is interpreted from typical values for such structures and available spectra. [4]

- **Causality of Assignments:**
 - The broad singlet at ~12.0 ppm is characteristic of an acidic proton, in this case, the N-H proton of the 4-oxo tautomer, which can undergo hydrogen bonding.

- The singlet at ~8.5 ppm is assigned to H-2, which is deshielded by the adjacent nitrogen and the carbonyl group.
- The aromatic protons H-5 and H-6 appear as doublets due to coupling with each other. H-5 is further downfield due to the anisotropic effect of the neighboring ring.
- The ethyl group exhibits a classic quartet-triplet pattern. The -OCH₂- quartet is deshielded by the adjacent oxygen atom.
- The singlet at ~2.4 ppm corresponds to the three protons of the methyl group at the 7-position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton.

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
- **Data Acquisition:** Record the spectrum on a 100 MHz or higher spectrometer using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Table 3: Predicted ¹³C NMR Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Chemical Shift (δ , ppm)	Assignment
~175	C=O (amide)
~165	C=O (ester)
~155-160	C-7, C-8a
~145-150	C-2
~135	C-4a
~120	C-5
~115	C-6
~110	C-3
~60	-OCH ₂ CH ₃
~25	Ar-CH ₃
~14	-OCH ₂ CH ₃

Note: This is a predicted spectrum based on typical chemical shifts for similar structures. Experimental data should be used for confirmation.

- Causality of Assignments:
 - The two carbonyl carbons (amide and ester) are the most downfield signals, typically found above 160 ppm.
 - Quaternary carbons (C-4a, C-7, C-8a) and carbons attached to heteroatoms within the aromatic system appear in the 135-160 ppm range.
 - The remaining aromatic carbons (C-2, C-3, C-5, C-6) are found between 110-150 ppm.
 - The aliphatic carbons of the ethyl group and the methyl group appear in the upfield region (< 65 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).
- **Data Acquisition:** Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. The GC will separate the compound from any impurities before it enters the MS.

Table 4: Key Fragments in the Mass Spectrum of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

m/z	Interpretation
232	M ⁺ (Molecular Ion)
187	[M - OCH ₂ CH ₃] ⁺ (Loss of ethoxy group)
160	[M - CO ₂ Et] ⁺ (Loss of ethyl carboxylate group)

Data sourced from NIST Mass Spectrometry Data Center. [5]

- **Causality of Fragmentation:**
 - The peak at m/z 232 corresponds to the molecular weight of the compound, confirming its elemental composition.
 - The fragmentation pattern is characteristic of an ethyl ester, with the initial loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the entire ethyl carboxylate group (•CO₂Et, 72 Da) being common pathways.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

- **Sample Preparation:** For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3200-2800	N-H Stretch	Amide (in 4-oxo form)
~3000	C-H Stretch	Aromatic/Aliphatic
~1720	C=O Stretch	Ester Carbonyl
~1660	C=O Stretch	Amide Carbonyl (4-oxo)
~1600, ~1480	C=C/C=N Stretch	Naphthyridine Ring
~1250	C-O Stretch	Ester

Note: Data interpreted from typical values and available spectra. [5]

- **Causality of Absorptions:**
 - The broad band in the 3200-2800 cm^{-1} region is indicative of the N-H stretch of the amide group, confirming the predominance of the 4-oxo tautomer.
 - Two distinct carbonyl peaks are expected: a higher frequency peak for the ester C=O (~1720 cm^{-1}) and a lower frequency peak for the conjugated amide C=O (~1660 cm^{-1}).
 - The sharp peaks in the 1600-1480 cm^{-1} region are characteristic of the aromatic ring stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the naphthyridine ring.

- **Sample Preparation:** Prepare a dilute solution of the compound (in the micromolar range) using a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
- **Data Acquisition:** Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-600 nm.

The UV-Vis spectrum of 1,8-naphthyridine derivatives typically shows multiple absorption bands corresponding to π - π^* transitions within the conjugated aromatic system. For Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, one would expect strong absorption maxima (λ_{max}) in the range of 250-400 nm. The exact positions and intensities of these bands are sensitive to the solvent and substitution pattern.

Conclusion

The structural elucidation of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is reliably achieved through a coordinated application of modern spectroscopic techniques. ^1H and ^{13}C NMR define the precise proton and carbon environments, mass spectrometry confirms the molecular weight and key structural fragments, and IR spectroscopy verifies the presence of critical functional groups, notably confirming the dominant 4-oxo tautomer. This comprehensive spectroscopic dataset provides a definitive fingerprint for this important synthetic intermediate, ensuring its identity and purity for applications in research and drug development.

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